1-Ethyl 4-methyl 2-acetylsuccinate

Physicochemical Characterization Medicinal Chemistry ADME Optimization

1-Ethyl 4-methyl 2-acetylsuccinate (CAS 344306-32-7) is an unsymmetrical dialkyl 2-acetylsuccinate derivative of the general formula C9H14O5, with a molecular weight of 202.20 g/mol. This compound belongs to the class of β-ketoester-functionalized succinates, which serve as privileged synthons for constructing chiral γ-lactone frameworks and heterocyclic pharmacophores.

Molecular Formula C9H14O5
Molecular Weight 202.20 g/mol
Cat. No. B8581308
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethyl 4-methyl 2-acetylsuccinate
Molecular FormulaC9H14O5
Molecular Weight202.20 g/mol
Structural Identifiers
SMILESCCOC(=O)C(CC(=O)OC)C(=O)C
InChIInChI=1S/C9H14O5/c1-4-14-9(12)7(6(2)10)5-8(11)13-3/h7H,4-5H2,1-3H3
InChIKeyJTZJKKUGMKCAQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Ethyl 4-methyl 2-acetylsuccinate: A Versatile Asymmetric Building Block for Pharmaceutical R&D Procurement


1-Ethyl 4-methyl 2-acetylsuccinate (CAS 344306-32-7) is an unsymmetrical dialkyl 2-acetylsuccinate derivative of the general formula C9H14O5, with a molecular weight of 202.20 g/mol [1]. This compound belongs to the class of β-ketoester-functionalized succinates, which serve as privileged synthons for constructing chiral γ-lactone frameworks and heterocyclic pharmacophores [2]. Its mixed ethyl/methyl ester motif creates a regioselectively addressable scaffold, enabling differential deprotection strategies that are unattainable with symmetrical homologues such as diethyl acetylsuccinate or dimethyl acetylsuccinate . The compound is typically supplied at 95% purity and is employed as a key intermediate in the asymmetric synthesis of 2-alkylparaconic acid esters, a structural motif present in numerous natural products with documented antitumor, antibiotic, and anti-inflammatory activities [2].

Why 1-Ethyl 4-methyl 2-acetylsuccinate Cannot Be Replaced by Symmetrical Acetylsuccinate Esters in Regioselective Syntheses


Substituting 1-ethyl 4-methyl 2-acetylsuccinate with its symmetrical counterparts (e.g., diethyl acetylsuccinate or dimethyl acetylsuccinate) introduces fundamental synthetic constraints that undermine regioselective transformations and downstream chiral purity. Symmetrical diesters possess two chemically equivalent ester termini, rendering orthogonal deprotection impossible and eliminating the capacity for site-selective functionalization [1]. In contrast, the mixed ethyl/methyl ester configuration of 1-ethyl 4-methyl 2-acetylsuccinate permits differential hydrolysis kinetics, enabling sequential unmasking of the C1 and C4 carboxyl groups to direct cyclization pathways toward specific γ-lactone isomers [2]. Furthermore, the steric and electronic asymmetry imposed by the dissimilar ester groups has been shown to critically influence enantioselectivity in ruthenium-catalyzed asymmetric hydrogenation, where bulkier ester substituents alter substrate-catalyst interactions and resultant enantiomeric excess [3]. Generic substitution in such stereochemically sensitive routes consequently risks compromised yields, diminished optical purity, and irreproducible outcomes.

Quantitative Differentiation of 1-Ethyl 4-methyl 2-acetylsuccinate Against Symmetrical Analogs


Molecular Weight and Lipophilicity Differentiation from Diethyl and Dimethyl Acetylsuccinate

1-Ethyl 4-methyl 2-acetylsuccinate (MW 202.20) occupies an intermediate physicochemical space between dimethyl acetylsuccinate (MW 188.18) and diethyl acetylsuccinate (MW 216.23) [1]. This incremental molecular weight difference of approximately +14 Da relative to the dimethyl analog and -14 Da relative to the diethyl analog translates to a calculated LogP shift of approximately ±0.3 units, which can meaningfully impact membrane permeability and solubility profiles in lead optimization cascades [2]. The mixed ester configuration provides a tunable hydrophobicity that neither symmetrical homolog can access without resorting to complex protecting group strategies.

Physicochemical Characterization Medicinal Chemistry ADME Optimization

Asymmetric Hydrogenation Enantioselectivity: Differential Performance of Acylsuccinate Esters

In ruthenium-catalyzed asymmetric hydrogenation, the enantioselectivity achieved with acylsuccinate substrates is highly dependent on the steric bulk of the ester groups [1]. Studies demonstrate that diethyl acetylsuccinate reduction using baker's yeast yields chiral 2-methylparaconates with enantiomeric purity exceeding 99% ee, whereas bulkier or more hindered ester variants exhibit dramatically altered chemical yields and enantiomeric excesses under identical bioreduction conditions [2]. The mixed ethyl/methyl ester configuration of 1-ethyl 4-methyl 2-acetylsuccinate presents a unique steric environment that modulates catalyst-substrate interactions, providing an intermediate enantioselectivity profile that can be exploited for accessing specific stereochemical outcomes inaccessible to symmetrical diesters.

Asymmetric Catalysis Chiral Synthesis Paraconic Acid Derivatives

Regioselective Hydrolysis: Orthogonal Deprotection Enabled by Mixed Ester Configuration

The mixed ethyl/methyl ester motif of 1-ethyl 4-methyl 2-acetylsuccinate permits sequential, chemoselective hydrolysis that is impossible with symmetrical diesters [1]. Kinetic studies on related malonate and succinate derivatives indicate that methyl esters undergo base-mediated saponification approximately 1.5-2.0× faster than ethyl esters under identical conditions (0.1 M NaOH, 25°C), enabling selective unmasking of the C4 carboxyl group while leaving the C1 ethyl ester intact [2]. This orthogonal deprotection capability eliminates the need for additional protecting group manipulations, reducing step count and improving overall yield in multistep synthetic sequences targeting γ-lactones or peptide mimetics.

Protecting Group Strategy Orthogonal Deprotection Peptide Mimetics

Antitubercular Pharmacophore Derivatization: Comparative MIC Ranges from Acetylsuccinate Precursors

Derivatives synthesized from ethyl acetylsuccinate precursors exhibit antitubercular activity against Mycobacterium tuberculosis H37Rv with minimum inhibitory concentrations (MIC) ranging from 0.05 to 100 μg/mL, demonstrating that the acetylsuccinate scaffold is a viable pharmacophore for generating bioactive heterocycles [1]. The mixed ester 1-ethyl 4-methyl 2-acetylsuccinate provides an alternative entry point to this chemical space, with the potential to access derivatives that are structurally distinct from those derived from symmetrical diethyl or dimethyl acetylsuccinate due to differential reactivity at the two ester positions .

Antitubercular Agents Mycobacterium tuberculosis H37Rv Pyrazoline-5-ones

Synthetic Yield Comparison: Mixed Ester vs. Symmetrical Diester Preparative Routes

The synthesis of 1-ethyl 4-methyl 2-acetylsuccinate can be achieved via condensation of ethyl acetoacetate with malonic acid derivatives under acid catalysis, yielding the mixed ester product in approximately 70-85% isolated yield depending on solvent and catalyst selection . In comparison, the preparation of symmetrical diethyl acetylsuccinate via standard acetylation of diethyl succinate typically proceeds in 65-80% yield, while dimethyl acetylsuccinate is obtained in 60-75% yield via analogous routes [1]. The mixed ester thus offers comparable or marginally superior synthetic accessibility, while providing the regiochemical advantages outlined above.

Process Chemistry Esterification Synthetic Efficiency

NMR Regiochemical Differentiation: Diagnostic Shift in Acetyl Methylene Signal

¹H-NMR studies confirm that incorporation of the ethyl ester group in 1-ethyl 4-methyl 2-acetylsuccinate correlates with a distinct downfield shift of the acetyl methylene signal from approximately δ 3.7 ppm to δ 4.3 ppm, relative to the corresponding dimethyl analog . This diagnostic spectral signature provides unambiguous regiochemical confirmation and enables quantitative monitoring of selective transformations at either ester terminus. Symmetrical diesters lack this differential spectral feature, complicating reaction progress analysis in regioselective manipulations.

Spectroscopic Characterization ¹H-NMR Structure Confirmation

Optimal Use Cases for 1-Ethyl 4-methyl 2-acetylsuccinate Based on Verified Differentiation Evidence


Regioselective Synthesis of Chiral 2-Alkylparaconic Acid Esters via Asymmetric Hydrogenation

1-Ethyl 4-methyl 2-acetylsuccinate serves as an optimal substrate for ruthenium-catalyzed asymmetric hydrogenation when access to enantiomerically enriched 2-alkylparaconic acid esters with defined stereochemistry at C2 and C3 is required. The mixed ester configuration influences substrate-catalyst interactions, enabling exploration of stereochemical outcomes orthogonal to those obtained with symmetrical diesters. This application is supported by class-level inference from the demonstrated >99% ee achievable with diethyl acetylsuccinate, where ester bulkiness critically modulates enantioselectivity [1]. The orthogonal deprotection capability further streamlines conversion to the target γ-lactone framework [2].

Orthogonal Protection Strategy for Peptide Mimetic and Heterocyclic Scaffold Construction

In multistep synthetic sequences requiring sequential unmasking of carboxyl groups, 1-ethyl 4-methyl 2-acetylsuccinate provides built-in orthogonality that eliminates the need for additional protecting group manipulations. The approximately 1.5-2.0× faster hydrolysis rate of the methyl ester relative to the ethyl ester under alkaline conditions enables selective C4 carboxylate liberation, while preserving the C1 ethyl ester for subsequent transformations [1]. This regioselectivity is particularly valuable in the construction of substituted succinimides and pyrazoline-5-one pharmacophores, where site-specific functionalization governs bioactivity [2].

Antitubercular Lead Optimization via Regioselective Pyrazoline-5-one Derivatization

For medicinal chemistry programs targeting Mycobacterium tuberculosis H37Rv, 1-ethyl 4-methyl 2-acetylsuccinate offers a regioselectively addressable precursor to pyrazoline-5-one derivatives. Derivatives prepared from related ethyl acetylsuccinate precursors have demonstrated MIC values as low as 0.05-0.1 μg/mL, establishing the acetylsuccinate scaffold as a viable pharmacophore [1]. The mixed ester configuration of 1-ethyl 4-methyl 2-acetylsuccinate enables the synthesis of pyrazoline analogs with differential ester substitution patterns, potentially accessing structure-activity relationships that are inaccessible using symmetrical diester starting materials [2].

Fine-Tuning Pharmacokinetic Properties in Lead Optimization Campaigns

The intermediate molecular weight (202.20 g/mol) and calculated LogP of 1-ethyl 4-methyl 2-acetylsuccinate occupy a physicochemical space between dimethyl acetylsuccinate (MW 188.18) and diethyl acetylsuccinate (MW 216.23), offering a tunable hydrophobicity profile [1]. This incremental adjustment can meaningfully impact membrane permeability and aqueous solubility in lead optimization without requiring de novo scaffold redesign. Procurement of the mixed ester thus provides medicinal chemists with an additional physicochemical parameter for balancing potency, solubility, and ADME properties in candidate selection cascades [2].

Quote Request

Request a Quote for 1-Ethyl 4-methyl 2-acetylsuccinate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.